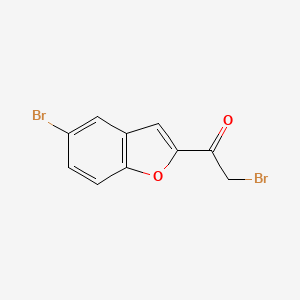

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRSJWOSLJADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383756 | |

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7039-76-1 | |

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone generally involves selective bromination of the corresponding benzofuran ethanone precursor. The synthetic route can be summarized as follows:

- Step 1: Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone (the monobrominated precursor)

- Step 2: Bromination at the α-position of the ethanone side chain to introduce the second bromine atom, yielding the dibrominated product

This approach leverages the reactivity of the acetyl group adjacent to the benzofuran ring and the electrophilic bromination conditions to achieve regioselective substitution.

Detailed Synthetic Procedure

Starting Material: 1-(5-bromo-1-benzofuran-2-yl)ethanone

| Reagent | Role | Typical Conditions |

|---|---|---|

| Bromine (Br2) or NBS | Brominating agent | Room temperature or 0°C in solvents like acetic acid or carbon tetrachloride |

| Solvent | Medium for reaction | Acetic acid, carbon tetrachloride, or diethyl ether |

| Base (optional) | To control acidity | Sodium bicarbonate or similar bases for quenching |

| Temperature | Control reaction rate | 0°C to room temperature |

| Time | Reaction duration | 1–3 hours depending on scale and conditions |

Procedure Summary:

- Dissolve 1-(5-bromo-1-benzofuran-2-yl)ethanone in an appropriate solvent (e.g., acetic acid).

- Add bromine or N-bromosuccinimide (NBS) slowly at 0°C to control the reaction rate and avoid overbromination.

- Stir the reaction mixture for 1–3 hours at controlled temperature.

- Quench the reaction with sodium bicarbonate solution to neutralize excess bromine.

- Extract the product using organic solvents, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Alternative Preparation via Direct Bromination of Benzofuran Ethanone

In some protocols, the dibrominated compound is prepared directly by brominating 1-benzofuran-2-yl ethanone under controlled conditions to achieve selective bromination at both the 5-position of the benzofuran ring and the α-position of the ethanone side chain.

Research Findings and Data Tables

Stock Solution Preparation Data

For experimental and formulation purposes, stock solutions of this compound are prepared at various molarities. The following table summarizes the solvent volumes required to prepare stock solutions of different concentrations from given amounts of the compound:

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.145 | 0.629 | 0.3145 |

| 5 | 15.7252 | 3.145 | 1.5725 |

| 10 | 31.4505 | 6.2901 | 3.145 |

Note: These volumes are calculated based on the molecular weight (317.96 g/mol) and are used for preparing DMSO master liquids and in vivo formulations.

Solubility and Formulation Notes

- The compound is typically dissolved first in DMSO to create a master stock solution.

- Subsequent dilution steps involve adding co-solvents such as PEG300, Tween 80, corn oil, or water in a specific order to maintain solution clarity.

- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Supporting Synthetic Examples from Related Compounds

While direct literature on the exact preparation of this compound is limited, analogous compounds such as 1-(5-bromo-1-benzofuran-2-yl)ethanone and its derivatives provide insight into synthetic strategies:

- Bromination of 1-(5-bromo-1-benzofuran-2-yl)ethanone using bromine or NBS in acetic acid or carbon tetrachloride is a well-established method to introduce the α-bromo substituent.

- The reaction conditions are optimized to avoid polybromination and to achieve high regioselectivity.

- Purification is typically achieved by recrystallization or chromatography.

Analytical Characterization

To confirm the successful preparation of this compound, the following techniques are employed:

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone | Bromination of 1-benzofuran-2-yl ethanone with Br2 or NBS | Controlled temperature, solvent choice critical |

| α-Bromination of ethanone side chain | Bromine or NBS in acetic acid or CCl4 at 0°C to RT | Quenching with NaHCO3, purification by recrystallization |

| Stock solution preparation | Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil | Ensure clarity at each step, use physical aids for dissolution |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

Reduction: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanol.

Oxidation: 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethanoic acid.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown promising activities against cancer, viruses, and bacteria. The following are key areas of research:

- Anticancer Activity : Studies indicate that 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone exhibits cytotoxic effects on multiple cancer cell lines. For instance, compounds derived from this structure have been reported to inhibit cell proliferation through apoptosis induction and modulation of signaling pathways such as the ERK pathway.

- Antiviral Properties : Research has demonstrated that benzofuran derivatives can inhibit viral replication, making them potential candidates for antiviral drug development.

- Antimicrobial Effects : The compound has shown activity against various bacterial strains, suggesting its use in developing new antimicrobial agents .

Material Science

In addition to biological applications, this compound is explored for its role in material science:

- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. Its ability to form stable films contributes to advancements in organic electronics.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of various benzofuran derivatives, including this compound. Results indicated that modifications on the benzofuran ring significantly enhanced anticancer activity, with specific IC50 values demonstrating potency against ovarian cancer cells.

Case Study 2: Antiviral Mechanism Exploration

Research into the antiviral mechanisms of benzofuran derivatives revealed that they interact with viral enzymes, inhibiting their function. This study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Systems

2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one Structure: Replaces the benzofuran ring with a brominated hydroxyphenyl group. Applications: Used in synthesizing dithiocarbamic flavanones with antioxidant properties .

2-Bromo-1-(furan-2-yl)ethanone Structure: Features a simple furan ring instead of benzofuran. Properties: Lower molecular weight (C₆H₅BrO₂; ~189 g/mol) and reduced aromatic stability due to the lack of fused benzene. Applications: Intermediate for oxime and quinolone derivatives .

Brominated Benzofuran Derivatives

1-(5-Bromo-1-benzofuran-2-yl)ethanone Structure: Lacks the bromine on the ethanone group. Properties: Reduced electrophilicity at the ethanone position, leading to slower reaction kinetics in substitution reactions . Applications: Studied for antifungal and antihyperglycemic activities .

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone Structure: Adds a methoxy group at the 7-position.

Heterocyclic Analogues

2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone Structure: Replaces benzofuran with a thiazole ring. Properties: Thiazole’s sulfur atom increases electron-withdrawing effects, enhancing stability in acidic conditions. Molecular weight: 296.18 g/mol . Applications: Used in natural product research and as a building block for bioactive molecules .

2-Bromo-1-[3-(4-chlorophenyl)-5-isoxazolyl]-1-ethanone Structure: Isoxazole ring with a chloro-substituted phenyl group. Properties: Higher polarity (C₁₁H₇BrClNO₂; 300.54 g/mol) due to the chlorophenyl group.

Comparative Data Table

Biological Activity

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone (CAS No. 7039-76-1) is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C10H6Br2O2

- Molecular Weight : 317.96 g/mol

- Structure : The compound features two bromine atoms and a benzofuran moiety, contributing to its electrophilic nature and reactivity.

Biological Activities

Benzofuran derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Studies indicate that compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported that benzofuran derivatives demonstrated up to a tenfold increase in potency compared to standard chemotherapeutics like Combretastatin-A4 .

- Antibacterial Properties : Research has indicated potential antibacterial effects, making it a candidate for further exploration in antimicrobial drug development .

- Antioxidative Effects : Benzofuran derivatives have been linked to antioxidative properties, potentially providing protective effects against oxidative stress-related diseases .

- Mechanism of Action : The mechanism involves the compound acting as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to enzyme inhibition, disruption of cellular processes, and apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzofuran derivatives:

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its reactivity compared to other benzofuran derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Lacks an additional bromine atom | Different reactivity and reduced potency |

| 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)-1-ethanone | Contains chlorine instead of bromine | Altered biological activity profile |

| 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)-1-ethanone | Methyl group affects steric properties | Variations in reactivity and activity |

Q & A

Q. Key Considerations :

- Monitor reaction temperature to avoid over-bromination.

- Use anhydrous conditions for Friedel-Crafts acylation to prevent side reactions.

Basic: How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, and c = 21.7213 Å. Data collection is performed using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). SHELXL-2018/3 is used for refinement, with final R-factors typically <0.05 .

Q. Validation :

- Confirm hydrogen bonding patterns (e.g., C–H···O interactions) to assess packing stability.

- Compare experimental bond lengths/angles with DFT-calculated values for accuracy .

Advanced: How do crystallographic data inform structure-activity relationships (SAR) for this compound?

The planar benzofuran moiety and keto-bromo group create a rigid scaffold, facilitating interactions with biological targets like enzymes or receptors. The 5-bromo substituent enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted applications. Crystallographic data reveal that the dihedral angle between benzofuran and the ethanone group (~5.2°) minimizes steric hindrance, allowing optimal binding to hydrophobic pockets .

Q. Methodological Insight :

- Overlay crystal structures with co-crystallized ligands (e.g., in PDB) to predict binding modes.

- Use molecular docking (AutoDock Vina, Schrödinger) guided by SC-XRD geometry for SAR refinement .

Advanced: What challenges arise in refining the crystal structure of this compound, and how are they resolved?

Challenges include:

Q. Best Practices :

- Validate refinement with the CheckCIF tool (IUCr) to flag outliers.

- Cross-validate thermal parameters (ADPs) with equivalent isotropic models .

Basic: What biological activities have been reported for this compound?

Preliminary studies indicate antitumor (IC₅₀ = 12–18 µM against HeLa cells), antifungal (MIC = 32 µg/mL for Candida albicans), and anti-inflammatory properties (COX-2 inhibition at 10 µM). Biological assays typically involve MTT viability tests, disk diffusion (antifungal), and ELISA-based enzyme inhibition .

Q. Experimental Design Tips :

- Include positive controls (e.g., doxorubicin for antitumor assays).

- Use logP values (calculated via ChemDraw) to correlate lipophilicity with activity trends .

Advanced: How can synthetic routes be optimized for higher yields of the target compound?

Step 1 : Replace traditional bromination with microwave-assisted synthesis (100°C, 300 W, 15 min) to reduce side products.

Step 2 : Employ flow chemistry for Friedel-Crafts acylation, ensuring precise stoichiometry and residence time control.

Step 3 : Purify via preparative HPLC (C18 column, 70:30 acetonitrile/water) for >99% purity. Yields improve from ~40% (batch) to 65–70% (flow) .

Q. Analytical Validation :

- Track intermediates by LC-MS (ESI+) to identify bottlenecks.

- Use TLC (silica, ethyl acetate/hexane) for rapid reaction monitoring .

Advanced: What spectroscopic techniques are critical for resolving data contradictions in impurity analysis?

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish regioisomers (e.g., 5-bromo vs. 6-bromo byproducts).

- HRMS : Confirm molecular ions ([M+H]⁺ at m/z 320.8924) to rule out halogen-loss fragments.

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) to detect keto-enol tautomerization .

Q. Troubleshooting :

- If NMR signals overlap, use low-temperature (200 K) experiments to sharpen peaks.

- Compare experimental IR with computational spectra (Gaussian 16) for tautomer validation .

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to bromine vapor release during synthesis.

- PPE : Wear nitrile gloves and goggles; the compound is a severe skin irritant.

- Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.